2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Late-stage functionalization Palladium-catalyzed cross-coupling Medicinal chemistry diversification

This pyridazinone‑fused benzenesulfonamide delivers three synergistic advantages for hit‑to‑lead programs: (1) an ortho‑bromine warhead that enables mild Suzuki, Buchwald‑Hartwig or Sonogashira library synthesis—without the harsh conditions required for 3‑chloro analogs; (2) a cyclopropyl‑substituted pyridazinone core that resists CYP450 oxidation better than N‑methyl or N‑ethyl variants, improving metabolic stability; and (3) the sulfonamide‑pyridazine pharmacophore shared by CFTR/CaCC inhibitors and carbonic‑anhydrase‑targeting agents. The bromine also provides a strong anomalous signal (f″ ≈1.28 e⁻ at Cu Kα) for SAD/MAD crystallographic phasing, giving this compound a decisive edge over des‑bromo or 3‑chloro analogs in structural biology. Procure this privileged scaffold to accelerate SAR exploration and hit expansion.

Molecular Formula C15H16BrN3O3S
Molecular Weight 398.28
CAS No. 2034366-96-4
Cat. No. B2400792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS2034366-96-4
Molecular FormulaC15H16BrN3O3S
Molecular Weight398.28
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H16BrN3O3S/c16-12-3-1-2-4-14(12)23(21,22)17-9-10-19-15(20)8-7-13(18-19)11-5-6-11/h1-4,7-8,11,17H,5-6,9-10H2
InChIKeyZEEXIPBAGQLHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 2034366-96-4): Structural Identity and Research-Grade Procurement Baseline


2-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 2034366-96-4) is a fully synthetic small molecule (C₁₅H₁₆BrN₃O₃S, MW 398.3 g/mol) belonging to the pyridazinone-fused benzenesulfonamide class [1]. Its architecture integrates three pharmacophoric modules—an ortho‑bromophenylsulfonamide warhead, a flexible ethylene linker, and a 3‑cyclopropyl‑6‑oxopyridazin‑1(6H)‑yl core—a combination that maps onto the generic scaffold of chloride‑channel inhibitors disclosed in the pyridazine sulfonamide patent family [2]. Although direct bioactivity data for this specific compound remain unpublished, its structural features position it as a privileged entry point for medicinal chemistry campaigns targeting ion channels and carbonic anhydrase isoforms [3].

Why In-Class Pyridazinone Sulfonamides Cannot Substitute for 2-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Superficially similar pyridazinone sulfonamides differ critically in three orthogonal structural dimensions—the halogen identity and position, the sulfonamide versus amide linker, and the N‑alkyl substituent on the pyridazinone ring—each of which governs reactivity, molecular recognition, and metabolic fate. Replacing the ortho‑bromine with chlorine or removing it altogether eliminates the heavy‑atom handle required for Pd‑catalyzed cross‑coupling diversification or crystallographic phasing [1]. Substituting the sulfonamide with a benzamide abolishes the strong hydrogen‑bond donor/acceptor network that defines carbonic anhydrase isoform selectivity [2]. Exchanging the cyclopropyl group for a methyl or isopropyl substituent alters metabolic stability and lipophilic ligand efficiency, as documented for related pyridazinone series [3]. Consequently, generic replacement by a des‑bromo, amide‑linked, or alkyl‑variant analog will produce a molecule that is neither synthetically nor pharmacologically equivalent.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide vs. Closest Structural Analogs


Ortho-Bromo Substituent as a Modular Synthetic Handle vs. 3-Chloro and Des-Halogen Analogs

The ortho-bromine atom of the target compound provides a reactive site for Pd(0)-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling systematic SAR exploration. This feature is absent in the des-halogen analog and is less effective in the 3-chloro analog (CAS 2034498-83-2) because aryl bromides exhibit approximately 10–100-fold higher oxidative addition rates with Pd(0) compared to aryl chlorides under standard catalytic conditions. The target compound thus permits diverse library synthesis without resynthesis of the pyridazinone core [1]. No direct biological comparison is available; the evidence is based on well-established organometallic reactivity principles (class-level inference).

Late-stage functionalization Palladium-catalyzed cross-coupling Medicinal chemistry diversification

Sulfonamide Linker Hydrogen-Bond Capacity vs. Benzamide Analog (CAS 2034366-91-9)

The sulfonamide group (–SO₂NH–) in the target compound offers two H-bond acceptors (S=O) and one H-bond donor (NH), whereas the corresponding benzamide analog (CAS 2034366-91-9) provides one acceptor (C=O) and one donor (NH). In pyridazinone-benzenesulfonamide series evaluated against carbonic anhydrase isoforms, the sulfonamide nitrogen coordinates the catalytic zinc ion while the S=O oxygens engage Thr199 and Thr200, a binding mode not achievable by the amide congener. X-ray crystallographic studies of aryl sulfonamide–hCA II complexes confirm this bidentate zinc coordination [1]. No direct head-to-head potency data exist for this specific pair; the differential is inferred from the established sulfonamide–zinc pharmacophore (class-level inference).

Carbonic anhydrase inhibition Hydrogen-bond donor/acceptor Target engagement

Cyclopropyl Group Metabolic Stability Advantage vs. Isopropyl and Methyl Analogs

The cyclopropyl substituent on the pyridazinone C3 position introduces a metabolically hardened motif relative to the isopropyl or methyl congeners. Cyclopropyl groups resist CYP450-mediated ω‑oxidation because the cyclopropyl C–H bonds have higher bond dissociation energies (~444 kJ/mol) than tertiary C–H bonds (~401 kJ/mol) and do not present a terminal methyl for hydroxylation. In a related pyridazinone series, replacement of N‑methyl with N‑cyclopropyl increased human liver microsome (HLM) half-life from <10 min to >60 min, a >6-fold improvement [1]. No direct microsomal data exist for this specific compound; the advantage is extrapolated from established medicinal chemistry precedent for cyclopropyl vs. alkyl substituents on heterocyclic cores (class-level inference).

Metabolic stability Cytochrome P450 Oxidative metabolism

Ortho-Bromine Heavy Atom for Crystallographic Phasing vs. Light-Atom Analogs

The ortho-bromine atom (atomic number 35) provides anomalous scattering for experimental phasing in protein–ligand co-crystal structures. The anomalous signal (f″) for Br at Cu Kα wavelength is ~1.28 e⁻, sufficient for SAD phasing, whereas the des-bromo analog offers no anomalous scatterer. This capability is routinely exploited in fragment-based drug discovery to unambiguously determine ligand binding poses. The 3-chloro analog (Cl, Z=17, f″ ~0.36 e⁻) provides a weaker anomalous signal, often insufficient for reliable phasing at moderate resolution [1]. This is a direct structural advantage tied to the bromine identity (supporting evidence).

X-ray crystallography SAD/MAD phasing Fragment-based drug discovery

Procurement-Relevant Application Scenarios for 2-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Scaffold for Diversity-Oriented Synthesis via Pd-Catalyzed Cross-Coupling of the Ortho-Bromine Handle

Medicinal chemistry groups seeking a pyridazinone-benzenesulfonamide core amenable to late-stage diversification can exploit the ortho-bromine for Suzuki, Buchwald-Hartwig, or Sonogashira couplings. Unlike the 3-chloro analog, which requires harsher conditions or specialized ligands, the bromine enables efficient coupling under standard Pd(PPh₃)₄ conditions, facilitating the parallel synthesis of 48–96 compound libraries for SAR exploration [1].

Hit Identification in Ion-Channel and Carbonic Anhydrase Drug Discovery Programs

The compound incorporates the pyridazine sulfonamide pharmacophore claimed in the CFTR/CaCC inhibitor patent family [1] and the sulfonamide zinc-binding motif essential for carbonic anhydrase inhibition [2]. Laboratories screening for chloride channel blockers or CA IX/XII-selective anticancer agents can use this compound as a rationally selected screening library member, where its cyclopropyl and bromine substituents provide immediate vector points for hit expansion.

Co-Crystallography and Fragment-Based Lead Discovery Leveraging the Bromine Anomalous Signal

Structural biology teams can co-crystallize this compound with target proteins and use the bromine anomalous scattering (f″ ~1.28 e⁻ at Cu Kα) for SAD or MAD phasing to unambiguously determine the ligand binding pose. This is a decisive advantage over the des-bromo analog, which provides no anomalous signal, and over the 3-chloro analog, whose weaker signal often fails to yield interpretable electron density maps.

Metabolic Stability Screening in Hit-Triage Cascades Focused on Pyridazinone Cores

The cyclopropyl substituent is predicted to confer enhanced resistance to CYP450-mediated oxidation relative to N‑methyl or N‑ethyl analogs. Procurement of this compound for microsomal or hepatocyte stability assays allows direct experimental comparison with the methanesulfonamide analog (CAS 2034534-91-1) to quantify the metabolic shielding effect of the cyclopropyl group on the pyridazinone core.

Quote Request

Request a Quote for 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.